molecular formula C15H13ClN4O B12612281 6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-16-1

6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12612281
CAS No.: 917759-16-1
M. Wt: 300.74 g/mol
InChI Key: HFMFTDBOZHCLMJ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with formamide under acidic conditions to yield the desired pyridopyrimidine derivative . The reaction conditions often include heating the mixture to reflux temperatures and using catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridopyrimidine derivatives .

Scientific Research Applications

6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase, leading to the disruption of DNA synthesis and cell proliferation. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

917759-16-1

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H13ClN4O/c1-2-21-14-13-12(19-15(17)20-14)8-7-11(18-13)9-3-5-10(16)6-4-9/h3-8H,2H2,1H3,(H2,17,19,20)

InChI Key

HFMFTDBOZHCLMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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